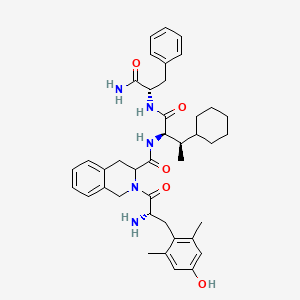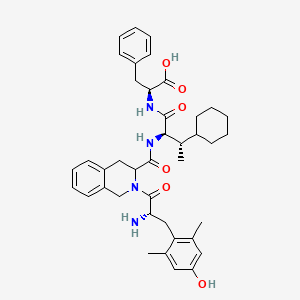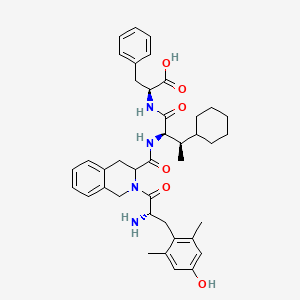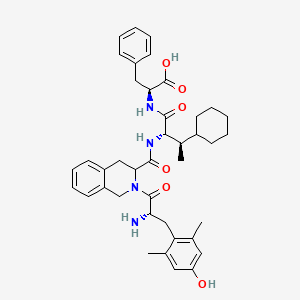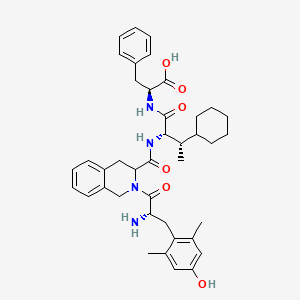
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 is a synthetic opioid peptide known for its high selectivity and affinity for delta opioid receptors. This compound is part of a class of opioid peptides that have been modified to enhance their receptor binding properties and selectivity, making them valuable in both research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The key steps include:
Fmoc (9-fluorenylmethyloxycarbonyl) protection: This method is used to protect the amino group of the amino acids during the synthesis.
Coupling reactions: These are facilitated by reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The Fmoc group is removed using a base like piperidine.
Cleavage from the resin: The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods: While the industrial production of such specialized peptides is less common, it can be scaled up using automated peptide synthesizers. These machines can handle the repetitive cycles of coupling and deprotection efficiently, ensuring high purity and yield of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, especially at the amino acid side chains.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation.
Reducing agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution reagents: Various alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
科学研究应用
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 has several applications in scientific research:
Chemistry: It is used to study the binding properties and selectivity of opioid receptors.
Biology: The compound helps in understanding the physiological and pharmacological roles of delta opioid receptors.
Medicine: It has potential therapeutic applications in pain management and addiction treatment due to its high selectivity and affinity for delta opioid receptors.
Industry: The compound can be used in the development of new analgesics and other therapeutic agents.
作用机制
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 exerts its effects by binding to delta opioid receptors. The binding of the peptide to these receptors inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets include the delta opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity, which reduces the production of cyclic AMP .
相似化合物的比较
H-Dmt-Tic-Phe-Phe-OH: Another delta opioid receptor antagonist with a similar structure but different selectivity and potency.
H-Dmt-Tic-Ala-OH: A compound with high delta selectivity but different amino acid composition.
H-Dmt-Tic-NH2: A simpler analog with high affinity for delta receptors.
Uniqueness: H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 is unique due to the presence of the beta-methyl-cyclohexylalanine residue, which enhances its selectivity and potency for delta opioid receptors. This modification makes it a valuable tool for studying opioid receptor interactions and developing new therapeutic agents .
属性
分子式 |
C40H51N5O5 |
|---|---|
分子量 |
681.9 g/mol |
IUPAC 名称 |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33-,34-,35?,36-/m0/s1 |
InChI 键 |
KIHHZGQBWZPIMS-VERNRBRGSA-N |
手性 SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O |
规范 SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


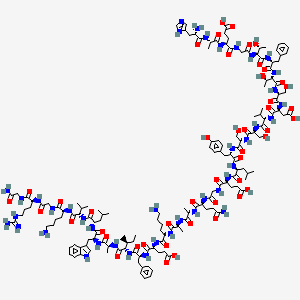
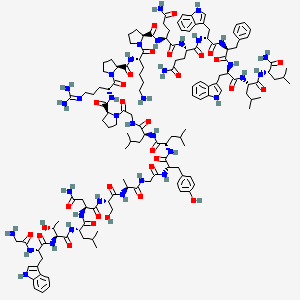
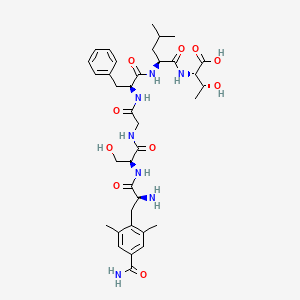
![H-Cpa-c[pen-Gly-Phe-pen]OH](/img/structure/B10849028.png)
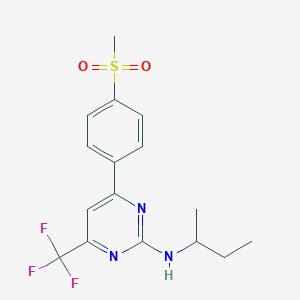


![3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-7-(3,7-dimethylocta-2,6-dienyl)-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849057.png)
![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)
